Cas no 89911-47-7 ((2Z)-2-methyl-3-phenylbut-2-enedioic acid)

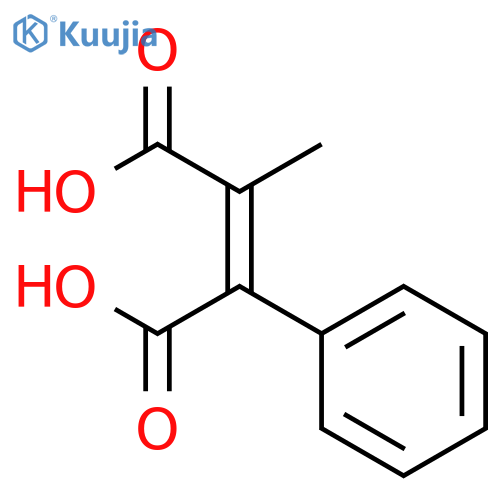

89911-47-7 structure

商品名:(2Z)-2-methyl-3-phenylbut-2-enedioic acid

(2Z)-2-methyl-3-phenylbut-2-enedioic acid 化学的及び物理的性質

名前と識別子

-

- 2-Butenedioic acid, 2-methyl-3-phenyl-, (Z)-

- 2-methyl-3-phenylbut-2-enedioic acid

- (2Z)-2-methyl-3-phenylbut-2-enedioic acid

- MFCD30835797

- (2Z)-2-METHYL-3-PHENYLBUT-2-ENEDIOICACID

- SCHEMBL162761

- AKOS027473691

- (Z)-2-methyl-3-phenylbut-2-enedioic acid

- EN300-1074164

- 89911-47-7

- SCHEMBL8466096

-

- インチ: InChI=1S/C11H10O4/c1-7(10(12)13)9(11(14)15)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b9-7-

- InChIKey: WMYRVJWWRBMLMI-CLFYSBASSA-N

- ほほえんだ: CC(=C(C1=CC=CC=C1)C(=O)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 206.05790880g/mol

- どういたいしつりょう: 206.05790880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 74.6Ų

(2Z)-2-methyl-3-phenylbut-2-enedioic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1074164-5g |

(2Z)-2-methyl-3-phenylbut-2-enedioic acid |

89911-47-7 | 95% | 5g |

$1987.0 | 2023-10-28 | |

| Enamine | EN300-1074164-10g |

(2Z)-2-methyl-3-phenylbut-2-enedioic acid |

89911-47-7 | 95% | 10g |

$2946.0 | 2023-10-28 | |

| Aaron | AR01E3DZ-10g |

(2Z)-2-methyl-3-phenylbut-2-enedioic acid |

89911-47-7 | 95% | 10g |

$4076.00 | 2023-12-15 | |

| 1PlusChem | 1P01E35N-100mg |

(2Z)-2-methyl-3-phenylbut-2-enedioic acid |

89911-47-7 | 95% | 100mg |

$346.00 | 2024-04-20 | |

| Enamine | EN300-1074164-1g |

(2Z)-2-methyl-3-phenylbut-2-enedioic acid |

89911-47-7 | 95% | 1g |

$685.0 | 2023-10-28 | |

| Enamine | EN300-1074164-2.5g |

(2Z)-2-methyl-3-phenylbut-2-enedioic acid |

89911-47-7 | 95% | 2.5g |

$1343.0 | 2023-10-28 | |

| Aaron | AR01E3DZ-250mg |

(2Z)-2-methyl-3-phenylbut-2-enedioic acid |

89911-47-7 | 95% | 250mg |

$492.00 | 2025-02-14 | |

| Enamine | EN300-1074164-0.5g |

(2Z)-2-methyl-3-phenylbut-2-enedioic acid |

89911-47-7 | 95% | 0.5g |

$535.0 | 2023-10-28 | |

| Enamine | EN300-1074164-0.1g |

(2Z)-2-methyl-3-phenylbut-2-enedioic acid |

89911-47-7 | 95% | 0.1g |

$238.0 | 2023-10-28 | |

| Aaron | AR01E3DZ-1g |

(2Z)-2-methyl-3-phenylbut-2-enedioic acid |

89911-47-7 | 95% | 1g |

$967.00 | 2025-02-14 |

(2Z)-2-methyl-3-phenylbut-2-enedioic acid 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

89911-47-7 ((2Z)-2-methyl-3-phenylbut-2-enedioic acid) 関連製品

- 16110-98-8(2-Phenylmaleic acid)

- 91-47-4((Z)-2,3-diphenylacrylic Acid)

- 20432-26-2((2E)-2-phenylbut-2-enoic acid)

- 91-48-5(α-Phenylcinnamic Acid)

- 14381-41-0(bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量